

Unveiling the Molecular Architecture of Xylotetraose: A Technical Guide

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Compound of Interest

Compound Name: Xylotetraose

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This technical guide provides a comprehensive overview of the chemical structure of **xylotetraose**, a xylooligosaccharide of significant interest to researchers in glycobiology, biochemistry, and drug development. This document details its molecular composition, key quantitative data, and general experimental methodologies for its production and analysis.

Chemical Structure and Composition

Xylotetraose is a tetrasaccharide, meaning it is a carbohydrate composed of four monosaccharide units.^[1] Specifically, it consists of four D-xylose units linked together in a linear chain.^{[1][2]} The connection between these xylose units is formed by $\beta(1 \rightarrow 4)$ glycosidic bonds.^{[1][2]} This specific linkage indicates that the anomeric carbon (C1) of one xylose unit is connected to the hydroxyl group on the fourth carbon (C4) of the adjacent xylose unit, with the glycosidic bond in a beta configuration. **Xylotetraose** is a hydrolysis product of xylan, a major component of plant hemicellulose.^{[2][3][4]}

The chemical formula for **xylotetraose** is $C_{20}H_{34}O_{17}$.^{[3][4][5][6]}

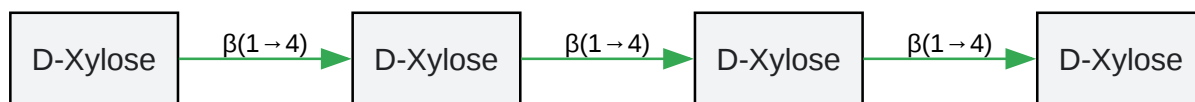
Quantitative Data Summary

A summary of the key quantitative data for **xylotetraose** is presented in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₂₀ H ₃₄ O ₁₇	[1][3][4][5][6][7][8][9]
Molecular Weight	546.47 g/mol	[3][4][5][6][10]
Monoisotopic Mass	546.1796 Da	[7]
Melting Point	224-226 °C	[5]
Boiling Point (Predicted)	907.08 ± 65.0 °C at 760 mmHg	[5]
Density (Predicted)	1.726 ± 0.1 g/cm ³	[5]
Purity (Commercially available)	> 95%	[6][9]

Visualization of the Chemical Structure

The following diagram illustrates the linear arrangement of the four xylose units and the $\beta(1 \rightarrow 4)$ glycosidic linkages in **xylotetraose**.



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A simplified diagram of the linear structure of **xylotetraose**.

Experimental Protocols: An Overview

The production and analysis of **xylotetraose** are crucial for research and development. While specific protocols can vary, the general methodologies are outlined below.

Production of Xylotetraose

The primary method for producing **xylotetraose** is through the controlled hydrolysis of xylan, a major component of lignocellulosic biomass such as wheat straw.[2][11] This can be achieved through two main approaches:

- **Enzymatic Hydrolysis:** This is the most common and specific method. It involves the use of endo-1,4- β -xylanases, which are enzymes that cleave the β -1,4-glycosidic bonds within the xylan chain.^[2] By carefully controlling reaction conditions such as enzyme concentration, temperature, and pH, the hydrolysis can be optimized to yield a high proportion of **xylotetraose**.^[2] Different xylanases can produce varying amounts of different xylo-oligosaccharides.^[12]
- **Chemical (Acid) Hydrolysis:** This method utilizes acids to randomly break the glycosidic bonds in xylan.^[2] While it can produce **xylotetraose**, it is less specific than enzymatic hydrolysis and may result in a wider range of products and byproducts.

Following hydrolysis, purification steps such as chromatography are necessary to isolate **xylotetraose** from the mixture of other xylo-oligosaccharides and monosaccharides.^[11]

Analysis of Xylotetraose

Several analytical techniques are employed to identify and quantify **xylotetraose**:

- **High-Performance Liquid Chromatography (HPLC):** This is a widely used method for separating and quantifying xylo-oligosaccharides, including **xylotetraose**.^{[11][12]}
- **Liquid Chromatography-Mass Spectrometry (LC-MS/MS):** This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry to provide detailed structural information, including the determination of glycosidic linkages.^[13]
- **Capillary Electrophoresis (CE):** CE is another technique used for the separation and analysis of xylo-oligosaccharides.^[12]
- **Enzymatic Assays:** **Xylotetraose** can serve as a substrate for specific enzymes like endo-1,4- β -xylanase.^{[6][9]} Assays that measure the products of these enzymatic reactions can be used to quantify **xylotetraose**.

The workflow for the analysis of glycosidic linkages often involves permethylation of the carbohydrate, followed by acid hydrolysis to release the monosaccharides, and subsequent analysis by a technique like LC-MS/MS.^[13]

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